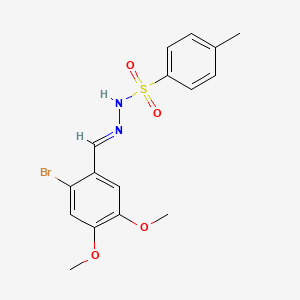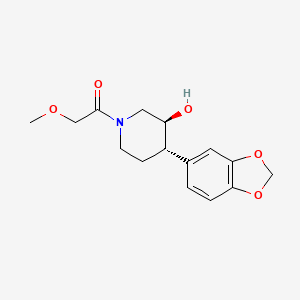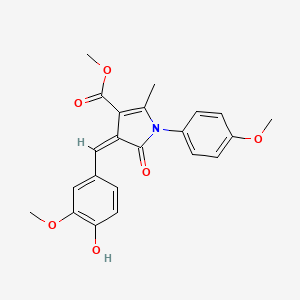
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
描述
N'-(2-bromo-4,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, commonly known as BDMBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMBH belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of BDMBH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, BDMBH has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. BDMBH has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In neurodegenerative diseases, BDMBH has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
BDMBH has been shown to have various biochemical and physiological effects in animal models. In cancer cells, BDMBH has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of genes involved in angiogenesis. In animal models of inflammation, BDMBH has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells such as macrophages and T cells. Moreover, BDMBH has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
BDMBH has several advantages for lab experiments, including its high solubility in organic solvents, stability under various conditions, and low toxicity. However, BDMBH also has some limitations, including its low water solubility, which makes it difficult to administer in vivo, and the lack of information on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research on BDMBH. One of the most promising areas is the development of BDMBH analogs with improved pharmacokinetic and pharmacodynamic properties. Moreover, the use of BDMBH in combination with other drugs or therapies could enhance its therapeutic efficacy. The exploration of BDMBH's potential as a diagnostic tool for cancer and neurodegenerative diseases is another area of future research. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of BDMBH could provide insights into the development of novel drugs for various diseases.
Conclusion:
In conclusion, BDMBH is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects in animal models. While BDMBH has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research on BDMBH should focus on the development of analogs with improved pharmacological properties, the exploration of its potential as a diagnostic tool, and the elucidation of its molecular mechanisms of action.
科学研究应用
BDMBH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BDMBH has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cancer cell proliferation. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by BDMBH due to its ability to suppress the production of pro-inflammatory cytokines. Moreover, BDMBH has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-11-4-6-13(7-5-11)24(20,21)19-18-10-12-8-15(22-2)16(23-3)9-14(12)17/h4-10,19H,1-3H3/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLFZLRWMMXZMX-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}alanine](/img/structure/B3916490.png)



![N-[7-tert-butyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]urea](/img/structure/B3916515.png)
amine](/img/structure/B3916525.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3916536.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-(phenoxymethyl)-1,3-oxazole](/img/structure/B3916538.png)
![N-[3-(dimethylamino)propyl]-2,2-diphenylacetamide](/img/structure/B3916543.png)
![ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate](/img/structure/B3916546.png)
![methyl 1-(2-methoxyethyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916554.png)
![3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916573.png)
![3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3916576.png)
